N1-Cyclopropyl Substitution Elevates Lipophilicity
The calculated partition coefficient (LogP) of 7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine is 2.53, compared to a calculated LogP of approximately 0.85 for the N1-unsubstituted analog 7-bromo-1H-pyrazolo[4,3-c]pyridine [1]. This difference of 1.68 log units reflects the significant lipophilic contribution of the cyclopropyl moiety. In drug discovery, optimal LogP values for CNS-targeted small molecules typically range from 2–4; the N1-cyclopropyl compound falls within this window, whereas the unsubstituted analog falls below it, potentially limiting its utility in generating brain-penetrant derivatives [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.53 (7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine) |
| Comparator Or Baseline | LogP ≈ 0.85 (7-bromo-1H-pyrazolo[4,3-c]pyridine, estimated per fragment-based calculation) |
| Quantified Difference | ΔLogP ≈ +1.68 |
| Conditions | Calculated using fragment-based method; source: Chemsrc (target) and estimated for comparator based on H vs. cyclopropyl fragment contributions |
Why This Matters
Higher lipophilicity enables the synthesis of final compounds with improved membrane permeability and CNS exposure potential, directly influencing the selection of this intermediate for neuroscience and oncology drug discovery programs.
- [1] Chemsrc. 7-Bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine. Calculated LogP 2.5287. https://m.chemsrc.com/baike/2976761.html (accessed 2026-04-28). View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7 (6), 767–775. View Source
